Cas no 1523056-77-0 (4,4,4-trifluoro-3-(pyrimidin-2-yl)butanoic acid)
4,4,4-trifluoro-3-(pyrimidin-2-yl)butanoic acid Chemical and Physical Properties
Names and Identifiers
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- 4,4,4-trifluoro-3-(pyrimidin-2-yl)butanoic acid
- EN300-1930559
- 1523056-77-0
-
- Inchi: 1S/C8H7F3N2O2/c9-8(10,11)5(4-6(14)15)7-12-2-1-3-13-7/h1-3,5H,4H2,(H,14,15)
- InChI Key: ZRVYMIIPYAGCSM-UHFFFAOYSA-N
- SMILES: FC(C(C1N=CC=CN=1)CC(=O)O)(F)F
Computed Properties
- Exact Mass: 220.04596196g/mol
- Monoisotopic Mass: 220.04596196g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 7
- Heavy Atom Count: 15
- Rotatable Bond Count: 3
- Complexity: 226
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.9
- Topological Polar Surface Area: 63.1Ų
4,4,4-trifluoro-3-(pyrimidin-2-yl)butanoic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1930559-1g |
4,4,4-trifluoro-3-(pyrimidin-2-yl)butanoic acid |
1523056-77-0 | 1g |
$1371.0 | 2023-09-17 | ||
| Enamine | EN300-1930559-5g |
4,4,4-trifluoro-3-(pyrimidin-2-yl)butanoic acid |
1523056-77-0 | 5g |
$3977.0 | 2023-09-17 | ||
| Enamine | EN300-1930559-10g |
4,4,4-trifluoro-3-(pyrimidin-2-yl)butanoic acid |
1523056-77-0 | 10g |
$5897.0 | 2023-09-17 | ||
| Enamine | EN300-1930559-0.05g |
4,4,4-trifluoro-3-(pyrimidin-2-yl)butanoic acid |
1523056-77-0 | 0.05g |
$1152.0 | 2023-09-17 | ||
| Enamine | EN300-1930559-0.1g |
4,4,4-trifluoro-3-(pyrimidin-2-yl)butanoic acid |
1523056-77-0 | 0.1g |
$1207.0 | 2023-09-17 | ||
| Enamine | EN300-1930559-0.25g |
4,4,4-trifluoro-3-(pyrimidin-2-yl)butanoic acid |
1523056-77-0 | 0.25g |
$1262.0 | 2023-09-17 | ||
| Enamine | EN300-1930559-0.5g |
4,4,4-trifluoro-3-(pyrimidin-2-yl)butanoic acid |
1523056-77-0 | 0.5g |
$1316.0 | 2023-09-17 | ||
| Enamine | EN300-1930559-1.0g |
4,4,4-trifluoro-3-(pyrimidin-2-yl)butanoic acid |
1523056-77-0 | 1g |
$1371.0 | 2023-06-02 | ||
| Enamine | EN300-1930559-2.5g |
4,4,4-trifluoro-3-(pyrimidin-2-yl)butanoic acid |
1523056-77-0 | 2.5g |
$2688.0 | 2023-09-17 | ||
| Enamine | EN300-1930559-5.0g |
4,4,4-trifluoro-3-(pyrimidin-2-yl)butanoic acid |
1523056-77-0 | 5g |
$3977.0 | 2023-06-02 |
4,4,4-trifluoro-3-(pyrimidin-2-yl)butanoic acid Related Literature
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Wenjie Zhao,Hua Hou,Yuchun Jin,Zhixiang Zeng,Xuedong Wu,Qunji Xue RSC Adv., 2014,4, 60307-60315
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Jianyao Huang,Dong Gao,Zhihui Chen,Weifeng Zhang Polym. Chem., 2021,12, 2471-2480
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M. T. Colomer,S. Díaz-Moreno,A. Tamayo,A. L. Ortiz J. Mater. Chem. C, 2018,6, 12643-12651
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Ravi Kumar Yadav,R. Govindaraj Phys. Chem. Chem. Phys., 2020,22, 26876-26886
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Hyejin Moon,Aaron R. Wheeler,Robin L. Garrell,Chang-Jin “CJ” Kim Lab Chip, 2006,6, 1213-1219
Additional information on 4,4,4-trifluoro-3-(pyrimidin-2-yl)butanoic acid
Comprehensive Overview of 4,4,4-Trifluoro-3-(pyrimidin-2-yl)butanoic acid (CAS No. 1523056-77-0)
4,4,4-Trifluoro-3-(pyrimidin-2-yl)butanoic acid (CAS No. 1523056-77-0) is a fluorinated organic compound that has garnered significant attention in pharmaceutical and agrochemical research due to its unique structural features. The presence of a pyrimidine ring and a trifluoromethyl group makes this compound a valuable intermediate in the synthesis of bioactive molecules. Researchers are particularly interested in its potential applications in drug discovery, where fluorinated compounds are known to enhance metabolic stability and bioavailability.
The compound's CAS number 1523056-77-0 is often searched in scientific databases, reflecting its relevance in modern chemistry. With the growing demand for fluorinated building blocks, this compound aligns with trends in green chemistry and sustainable synthesis. Its pyrimidine moiety is a common scaffold in FDA-approved drugs, making it a hotspot for medicinal chemists exploring new therapeutic agents.
Recent studies highlight the role of 4,4,4-trifluoro-3-(pyrimidin-2-yl)butanoic acid in the development of kinase inhibitors and antiviral agents. The trifluoromethyl group is a key feature in many agrochemicals, contributing to improved pest resistance and environmental persistence. This dual applicability in pharmaceuticals and agriculture underscores its versatility.
From an SEO perspective, users frequently search for terms like "fluorinated pyrimidine derivatives" or "CAS 1523056-77-0 applications," indicating a strong interest in its synthetic utility. The compound's compatibility with cross-coupling reactions and click chemistry further enhances its appeal in combinatorial libraries. Its stability under physiological conditions also makes it a candidate for prodrug design.
In the context of AI-driven drug discovery, 4,4,4-trifluoro-3-(pyrimidin-2-yl)butanoic acid is a prime example of how computational tools can predict novel bioactive scaffolds. Researchers are leveraging machine learning to optimize its derivatives for specific targets, such as G-protein-coupled receptors (GPCRs). This intersection of chemistry and technology is reshaping the landscape of molecular design.
Environmental considerations are also pivotal. The compound's fluorine atoms contribute to its biodegradability profile, a topic of increasing importance in regulatory discussions. As industries shift toward eco-friendly synthesis, this compound's potential for low-toxicity intermediates is being explored.
In summary, 4,4,4-trifluoro-3-(pyrimidin-2-yl)butanoic acid (CAS No. 1523056-77-0) is a multifaceted compound with broad applications in life sciences. Its structural elegance and functional adaptability position it as a cornerstone in modern chemical research, meeting the demands of both academia and industry.
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